REACTION_CXSMILES
|
[CH:1]1([C:6]2[CH:15]=[CH:14][C:9]([C:10](OC)=[O:11])=[CH:8][C:7]=2[C:16]([F:19])([F:18])[F:17])[CH2:5][CH2:4][CH2:3][CH2:2]1.[BH4-].[Li+]>O1CCOCC1>[CH:1]1([C:6]2[CH:15]=[CH:14][C:9]([CH2:10][OH:11])=[CH:8][C:7]=2[C:16]([F:17])([F:18])[F:19])[CH2:2][CH2:3][CH2:4][CH2:5]1 |f:1.2|
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Name
|
|
Quantity
|
8.16 g
|
Type
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reactant
|
Smiles
|
C1(CCCC1)C1=C(C=C(C(=O)OC)C=C1)C(F)(F)F
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Name
|
|
Quantity
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30 mL
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Type
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reactant
|
Smiles
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[BH4-].[Li+]
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Name
|
|
Quantity
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200 mL
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Type
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solvent
|
Smiles
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O1CCOCC1
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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The mixture was heated
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Type
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TEMPERATURE
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Details
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under reflux for 2.5 h
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Duration
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2.5 h
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Type
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CUSTOM
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Details
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carefully quenched with 1 N aqueous HCl solution to pH 5
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Type
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CUSTOM
|
Details
|
The organic layer was separated
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Type
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EXTRACTION
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Details
|
the aqueous layer was extracted with ethyl acetate
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Type
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DRY_WITH_MATERIAL
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Details
|
The combined organic layers were dried over anhydrous sodium sulfate
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Type
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CONCENTRATION
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Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
purified by silica gel column chromatography
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Name
|
|
Type
|
product
|
Smiles
|
C1(CCCC1)C1=C(C=C(C=C1)CO)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 121 g | |
YIELD: CALCULATEDPERCENTYIELD | 1651.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |